molecular formula CHClF2O2S B074772 Difluoromethanesulfonyl chloride CAS No. 1512-30-7

Difluoromethanesulfonyl chloride

Cat. No. B074772
CAS RN: 1512-30-7
M. Wt: 150.53 g/mol
InChI Key: JYQLKKNUGGVARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethanesulfonyl chloride is a chemical compound with the empirical formula CHClF2O2S . It has a molecular weight of 150.53 . It is used as a reactant in the synthesis of ketoconazole sulfonamide analogs as antifungal agents .


Synthesis Analysis

Difluoromethanesulfonyl chloride can be synthesized by several methods, depending on the starting materials and conditions. One of the most common routes is the reaction of difluoromethanesulfonic acid with thionyl chloride or phosphorus pentachloride .


Molecular Structure Analysis

The molecular structure of Difluoromethanesulfonyl chloride consists of one carbon atom, one hydrogen atom, one chlorine atom, two fluorine atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Difluoromethanesulfonyl chloride is a reactant used in various chemical reactions. For example, it is used in the synthesis of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide .


Physical And Chemical Properties Analysis

Difluoromethanesulfonyl chloride is a liquid at room temperature . It has a density of 1.7±0.1 g/cm³ . The boiling point is 84.7±25.0 °C at 760 mmHg . It has a flash point of 5.0±23.2 °C .

Scientific Research Applications

Safety And Hazards

Difluoromethanesulfonyl chloride is highly flammable and causes severe skin burns and eye damage . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. The container should be kept tightly closed .

properties

IUPAC Name

difluoromethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLKKNUGGVARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164732
Record name Difluoromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethanesulfonyl chloride

CAS RN

1512-30-7
Record name 1,1-Difluoromethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1512-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoromethanesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethanesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoromethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoromethanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Difluoromethanesulfonyl chloride
Reactant of Route 3
Difluoromethanesulfonyl chloride
Reactant of Route 4
Difluoromethanesulfonyl chloride
Reactant of Route 5
Difluoromethanesulfonyl chloride
Reactant of Route 6
Difluoromethanesulfonyl chloride

Q & A

Q1: Can you describe the applications of difluoromethanesulfonyl chloride in chemical synthesis?

A1: Difluoromethanesulfonyl chloride (CHF2SO2Cl) serves as a valuable reagent for introducing the difluoromethanesulfonyl (CHF2SO2-) group into organic molecules. [] Specifically, it facilitates the difluoromethylthiolation of thiols, a reaction crucial for modifying the properties and biological activity of organic compounds. [] This transition-metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness. []

Q2: What structural information is available for difluoromethanesulfonyl chloride and related compounds?

A2: Research has explored the gas phase structures and conformations of several sulfonyl halides, including difluoromethanesulfonyl chloride (CHF2SO2Cl). [] This research utilized techniques like gas electron diffraction and vibrational spectroscopy to determine molecular parameters and conformational preferences. [] While the specific details for difluoromethanesulfonyl chloride weren't explicitly provided in the abstract, understanding the structural characteristics of related compounds contributes to a broader understanding of their reactivity and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.